Fotagliptin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

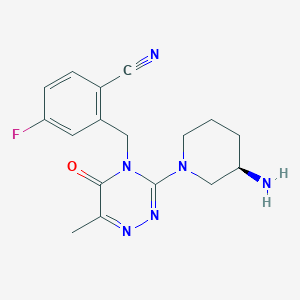

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19FN6O |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-[[3-[(3R)-3-aminopiperidin-1-yl]-6-methyl-5-oxo-1,2,4-triazin-4-yl]methyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C17H19FN6O/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23/h4-5,7,15H,2-3,6,9-10,20H2,1H3/t15-/m1/s1 |

InChI Key |

IXSWMXRAIPXMRH-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |

Canonical SMILES |

CC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fotagliptin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fotagliptin (also known as SAL067) is a potent and selective, once-daily oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its mechanism of action is centered on the inhibition of the DPP-4 enzyme, which plays a critical role in glucose homeostasis by inactivating the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing incretin degradation, this compound enhances and prolongs their physiological effects, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[1] Preclinical studies have established its high potency, and robust clinical trials have demonstrated its efficacy in glycemic control and a favorable safety profile, positioning it as a significant therapeutic option for T2DM.[1][4]

Core Mechanism of Action: DPP-4 Inhibition

The primary molecular target of this compound is the enzyme dipeptidyl peptidase-4. DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cells and also circulates in a soluble form. Its key physiological role in glucose metabolism is the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. DPP-4 cleaves these peptide hormones, rendering them inactive.

This compound acts as a potent inhibitor of DPP-4.[4][5] By binding to the active site of the enzyme, it prevents the degradation of GLP-1 and GIP. This inhibition leads to an increase in the circulating concentrations of their active forms.[1] The prolonged action of these incretins results in several downstream antihyperglycemic effects:

-

Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells, but only in the presence of elevated blood glucose levels. This glucose-dependency significantly reduces the risk of hypoglycemia.[1]

-

Suppression of Glucagon Release: Active GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[1] This reduces excessive hepatic glucose production.

-

Improved β-cell Function: Studies have shown that treatment with this compound is associated with significant improvements in β-cell function.[6]

The culmination of these effects is improved glycemic control, reflected by reductions in both fasting and postprandial blood glucose levels, and consequently, a decrease in glycated hemoglobin (HbA1c).[7]

Signaling Pathway

The mechanism of action of this compound involves the potentiation of the incretin signaling pathway. The following diagram illustrates the key steps from DPP-4 inhibition to the ultimate physiological responses in pancreatic islet cells.

Quantitative Data

The pharmacological profile of this compound has been characterized through extensive preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: Enzyme Inhibition and Selectivity

| Parameter | Target | Value | Reference |

| IC₅₀ | DPP-4 | 2.27 nM | [1][4][5] |

| Selectivity | DPP-8 / DPP-9 | High selectivity; no obvious influence observed. | [1][6] |

| Note: Specific IC₅₀ values for DPP-8 and DPP-9 are not publicly available in the reviewed literature, though high selectivity is noted qualitatively. The inhibition of DPP-8/9 has been associated with adverse effects in non-clinical studies, highlighting the importance of selectivity for a favorable safety profile.[8] |

Table 2: Pharmacokinetic Parameters of this compound (24 mg, once-daily for 14 days)

| Parameter | Value (Mean ± SD) | Reference |

| Tₘₐₓ (Median) | ~1.5 hours | [1] |

| Accumulation Ratio (AUC) | 1.19 ± 0.10 | [1] |

| Metabolites | M1 (inactive), M2-1 (slight inhibition) | [1] |

| Metabolism Pathway | Not primarily metabolized by Cytochrome P450 enzymes. | [1] |

Table 3: Pharmacodynamic Properties of this compound (24 mg, once-daily)

| Parameter | Day 1 | Day 14 | Reference |

| Duration of >80% DPP-4 Inhibition | 23.5 hours | 24.0 hours | [1] |

| Effect on Active GLP-1 | Increased vs. Baseline | Increased vs. Baseline | [1] |

Table 4: Phase 3 Clinical Efficacy of this compound (12 mg, once-daily) vs. Placebo and Alogliptin at 24 Weeks

| Efficacy Endpoint | This compound (n=230) | Alogliptin (n=113) | Placebo (n=115) | Reference |

| Mean Change in HbA1c from Baseline | -0.70% | -0.72% | -0.26% | [7][9] |

| Difference vs. Placebo (HbA1c) | -0.44% | -0.46% | N/A | [7][9] |

| Patients Achieving HbA1c < 7.0% | 37.0% | 35.5% | 15.5% | [1][7][9] |

| Incidence of Hypoglycemia (52 Weeks) | 1.0% | 1.0% | N/A | [1][7][9] |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Representative Protocol)

The determination of this compound's IC₅₀ value is performed using a fluorometric enzyme inhibition assay. While the specific protocol from the manufacturer is proprietary, it is based on established methodologies.

-

Principle: The assay measures the activity of the DPP-4 enzyme by monitoring the cleavage of a synthetic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified. The presence of an inhibitor like this compound reduces the rate of AMC release.[10]

-

Methodology:

-

Reagents: Recombinant human DPP-4 enzyme, DPP-4 assay buffer, DPP-4 substrate (H-Gly-Pro-AMC), and this compound at various concentrations.[10]

-

Procedure:

-

A series of dilutions of this compound are prepared.

-

In a 96-well microplate, the DPP-4 enzyme is pre-incubated with each concentration of this compound (or vehicle control) for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the H-Gly-Pro-AMC substrate to all wells.

-

The plate is incubated, and fluorescence is measured kinetically or at a fixed time point using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis: The rate of reaction (fluorescence increase over time) is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is plotted against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

-

Phase 3 Clinical Trial Protocol (Xu et al., 2023)

This multicenter, randomized, double-blind, placebo-controlled trial was designed to assess the efficacy and safety of this compound in treatment-naive patients with T2DM.[1][9]

-

Objective: To determine the superiority of this compound over placebo in the change of HbA1c from baseline to Week 24.[9]

-

Study Design:

-

Phase: Phase 3

-

Population: Treatment-naive adults with T2DM and inadequate glycemic control (HbA1c 7.5% to 10.5%) with diet and exercise.[5]

-

Intervention: Patients were randomized in a 2:1:1 ratio to receive:

-

This compound 12 mg once daily

-

Alogliptin 25 mg once daily (active comparator)

-

Placebo once daily

-

-

Duration: 24-week double-blind treatment period followed by a 28-week open-label extension period (total 52 weeks).[1][9]

-

-

Endpoints:

-

Primary Efficacy Endpoint: Change in HbA1c from baseline to Week 24.[9]

-

Secondary Endpoints: Proportion of patients achieving HbA1c < 7.0%, change in fasting plasma glucose, and assessment of β-cell function.[6]

-

Safety Assessments: Monitoring of adverse events, including the incidence of hypoglycemia.[9]

-

Conclusion

This compound is a highly potent and selective DPP-4 inhibitor. Its mechanism of action, centered on enhancing the endogenous incretin system, provides effective glucose-dependent glycemic control. Robust clinical data demonstrate that once-daily oral administration of this compound leads to significant and sustained DPP-4 inhibition, resulting in clinically meaningful reductions in HbA1c with a low risk of hypoglycemia.[1][9] Its well-characterized pharmacokinetic and pharmacodynamic profile, combined with proven efficacy and safety in Phase 3 trials, establishes this compound as a valuable agent in the therapeutic armamentarium for type 2 diabetes mellitus.

References

- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, potential new approach for treatment-naive patients with type 2 diabetes [medicaldialogues.in]

- 8. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]

- 9. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifetechindia.com [lifetechindia.com]

The Pharmacokinetics and Pharmacodynamics of Fotagliptin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fotagliptin is a novel, selective, and orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3][4] This technical guide provides a comprehensive analysis of the pharmacodynamic (PD) and pharmacokinetic (PK) profile of this compound, synthesizing data from preclinical and clinical studies. It includes detailed experimental methodologies, tabulated quantitative data for key PK and PD parameters, and graphical representations of its mechanism of action and clinical trial workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potent and sustained inhibition of the DPP-4 enzyme, leading to a cascade of effects that improve glucose homeostasis.

Mechanism of Action

This compound competitively and selectively inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP.[3][5] By prolonging the activity of these hormones, this compound enhances the body's natural glucose-dependent mechanisms for regulating blood sugar.[3] Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin and suppress the pancreatic α-cells from releasing glucagon when blood glucose levels are high.[3][4] This dual action results in lower fasting and postprandial glucose levels with a low intrinsic risk of hypoglycemia, as the effects are glucose-dependent.[2][3]

Potency and Efficacy

This compound demonstrates high potency against the DPP-4 enzyme and sustained clinical efficacy in patients with T2DM.

-

In Vitro Potency: Preclinical studies have established a half-maximal inhibitory concentration (IC50) of 2.27 nM for this compound against the DPP-4 enzyme.[1]

-

DPP-4 Inhibition: In a clinical study involving patients with T2DM receiving 24 mg of this compound once daily, robust and sustained DPP-4 inhibition was observed. The duration of >80% inhibition was 23.5 hours after the first dose and 24.0 hours after 14 days of administration.[6]

-

Glycemic Control: Phase 3 clinical trials have confirmed the efficacy of this compound in treatment-naive patients. After 24 weeks, this compound monotherapy (12 mg once daily) produced a mean decrease in HbA1c of -0.70% from baseline, which was statistically superior to placebo (-0.26%) and non-inferior to the active comparator, alogliptin (-0.72%).[1][2]

Table 1: Summary of Key Pharmacodynamic Parameters for this compound

| Parameter | Value | Study Population | Reference |

| IC50 (DPP-4 Inhibition) | 2.27 nM | Preclinical | [1] |

| Duration of >80% DPP-4 Inhibition (Day 1) | 23.5 hours | T2DM Patients (24 mg dose) | [6] |

| Duration of >80% DPP-4 Inhibition (Day 14) | 24.0 hours | T2DM Patients (24 mg dose) | [6] |

| Mean Change in HbA1c (24 weeks) | -0.70% | Treatment-Naive T2DM Patients (12 mg dose) | [1][2] |

| Placebo-Adjusted HbA1c Change | -0.44% | Treatment-Naive T2DM Patients | [1] |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a profile suitable for once-daily dosing.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed following oral administration. The median time to reach maximum plasma concentration (Tmax) is approximately 1.5 hours in patients with T2DM.[6] In other studies, the Tmax has been consistently reported to be within the 1-2 hour range.[1][7]

-

Distribution: (Detailed data on plasma protein binding and volume of distribution are not currently available in published literature.)

-

Metabolism: this compound is not primarily metabolized by the cytochrome P450 (CYP) enzyme system.[1] Two major metabolites, M1 and M2-1, have been identified. Metabolite M1 shows no inhibitory activity against DPP-4, while M2-1 exhibits slight inhibition.[1] This suggests a low potential for CYP-mediated drug-drug interactions.

-

Excretion: (Detailed data on the routes of excretion, clearance rates, and terminal half-life are not currently available in published literature.)

Dose Linearity and Accumulation

After 14 days of once-daily administration of a 24 mg dose, plasma concentrations of this compound were stable.[6] The drug exhibits minimal accumulation, as indicated by the accumulation ratio (Rac) for the area under the curve (AUC).

Table 2: Pharmacokinetic Parameters of this compound (24 mg, Once Daily for 14 Days)

| Analyte | Tmax (median, hours) | Accumulation Ratio (Rac for AUC, mean ± SD) | Reference |

| This compound | ~1.5 | 1.19 ± 0.10 | [6] |

| Metabolite M1 | Not Reported | 1.59 ± 0.27 | [6] |

| Metabolite M2-1 | Not Reported | 1.39 ± 0.26 | [6] |

Drug-Drug Interactions

A dedicated clinical study evaluated the potential for a pharmacokinetic interaction between this compound and metformin, a commonly co-administered antidiabetic agent. The study concluded that there were no clinically significant drug-drug interactions, and therefore, this compound can be co-administered with metformin without requiring dose adjustments.[8][9]

Special Populations

-

Renal Impairment: Specific pharmacokinetic studies of this compound in patients with renal impairment have not been published.

-

Hepatic Impairment: Specific pharmacokinetic studies of this compound in patients with hepatic impairment have not been published.

Experimental Protocols and Methodologies

The pharmacokinetic and pharmacodynamic properties of this compound have been characterized through a series of well-controlled clinical trials.

Phase 1 Multiple-Dose PK/PD Study

-

Objective: To investigate the pharmacokinetics, pharmacodynamics, and safety of this compound in Chinese patients with T2DM.[6]

-

Design: A randomized, double-blind, placebo-controlled study. Fourteen patients were randomized to receive either once-daily oral this compound (24 mg, n=10) or a placebo (n=4) for 14 consecutive days.[6]

-

Methodology:

-

PK Sampling: Serial blood samples were collected at predefined time points throughout the study to determine the plasma concentrations of this compound and its major metabolites.

-

PD Assessments: Plasma DPP-4 activity and active GLP-1 concentrations were measured. Glycemic parameters, including HbA1c and fasting blood glucose, were also monitored.[6]

-

Bioanalysis: (Assumed) Plasma concentrations of this compound and its metabolites were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Phase 3 Efficacy and Safety Study

-

Objective: To assess the efficacy and safety of this compound monotherapy in treatment-naive T2DM patients with inadequate glycemic control on diet and exercise alone.[1]

-

Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator trial. Patients were randomized in a 2:1:1 ratio to receive this compound, alogliptin (active comparator), or placebo for a 24-week double-blind treatment period.[1][10]

-

Methodology:

-

Primary Endpoint: The primary efficacy measure was the change in HbA1c from baseline to week 24.[1]

-

Secondary Endpoints: Included changes in fasting plasma glucose and the proportion of patients achieving an HbA1c target of <7.0%.

-

Safety Assessments: Adverse events, including the incidence of hypoglycemia, were monitored and recorded throughout the study.[1][7]

-

Conclusion

This compound is a potent and selective DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile for the treatment of type 2 diabetes. It provides robust and sustained DPP-4 inhibition, leading to clinically meaningful improvements in glycemic control, as demonstrated by significant reductions in HbA1c.[1][6] Its pharmacokinetic properties, characterized by rapid absorption and minimal accumulation, support a convenient once-daily dosing regimen.[6] Furthermore, the lack of primary metabolism via CYP450 enzymes and no significant interaction with metformin suggest a low potential for drug-drug interactions.[1][8] While further research is needed to characterize its disposition in special populations with renal and hepatic impairment, this compound stands as a valuable therapeutic option for managing T2DM.

References

- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, potential new approach for treatment-naive patients with type 2 diabetes [medicaldialogues.in]

- 3. What is this compound Benzoate used for? [synapse.patsnap.com]

- 4. Fultagliptin Benzoate Tablets Approved for Marketing by China NMPA [english.nmpa.gov.cn]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety and pharmacokinetic interaction between this compound, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Preclinical Pharmacological Profile of Fotagliptin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Fotagliptin (also known as SAL067) is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] This document provides a comprehensive technical overview of the preclinical pharmacological studies of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety data. The information is intended to serve as a core resource for professionals in the field of diabetes research and drug development.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[3][4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][5] By inhibiting DPP-4, this compound increases the bioavailability of active GLP-1 and GIP.[3][6] This enhancement of incretin levels stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control with a low risk of hypoglycemia.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound Benzoate used for? [synapse.patsnap.com]

- 4. This compound - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Inhibitory Activity of Fotagliptin on DPP-4

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Fotagliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, against its target enzyme. The document details the quantitative potency, selectivity, and the standard experimental methodologies used to characterize this inhibition.

Introduction to DPP-4 and the Incretin System

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It is responsible for the rapid degradation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gut in response to food intake and enhance glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4][5] By inactivating GLP-1 and GIP, DPP-4 diminishes their therapeutic effects. DPP-4 inhibitors, also known as gliptins, block this enzymatic degradation, thereby prolonging the activity of incretins, improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[2][5][6] this compound is a selective, once-daily DPP-4 inhibitor developed for the management of T2DM.[7]

Mechanism of Action: this compound's Inhibition of DPP-4

The therapeutic action of this compound is derived from its direct inhibition of the DPP-4 enzyme. By binding to the active site of DPP-4, this compound prevents the enzyme from cleaving and inactivating GLP-1 and GIP. This leads to elevated concentrations of the active forms of these incretin hormones, enhancing their natural glucose-lowering effects in a glucose-dependent manner. This mechanism improves β-cell responsiveness and suppresses glucagon secretion, ultimately contributing to lower blood glucose levels.[3][4]

References

- 1. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

Fotagliptin's Impact on GLP-1 and GIP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fotagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, effectively enhances glycemic control in patients with type 2 diabetes mellitus by modulating the incretin system. This guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its effects on the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting the DPP-4 enzyme, this compound prevents the rapid degradation of these crucial incretin hormones, leading to their increased bioavailability and potentiation of their glucoregulatory effects. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action: Enhancing the Incretin Effect

This compound is a selective inhibitor of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones, primarily GLP-1 and GIP.[1][2] These hormones are released from the gastrointestinal tract in response to nutrient intake and play a vital role in glucose homeostasis.

-

GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.

-

GIP also stimulates glucose-dependent insulin secretion.

By inhibiting DPP-4, this compound increases the circulating concentrations of the active forms of GLP-1 and GIP, thereby amplifying their physiological effects on glucose control.[3] Preclinical studies have shown that this compound inhibits DPP-4 with a 50% inhibitory concentration (IC50) of 2.27 nM.[1]

Quantitative Data on GLP-1 and GIP Levels

Table 1: Effect of this compound on Active GLP-1 Levels

| Treatment | Time Point | Mean Change from Baseline in Active GLP-1 (pmol/L) | Study Population | Reference |

| This compound (24 mg) | Day 1 (Post-dose) | Increased | Patients with Type 2 Diabetes | [3] |

| This compound (24 mg) | Day 14 (Post-dose) | Sustained Increase | Patients with Type 2 Diabetes | [3] |

Note: The table reflects a qualitative summary from the available data. The referenced study presented the data graphically, showing a rapid and sustained increase in GLP-1 concentrations following this compound administration.

Experimental Protocols

The following sections outline the typical methodologies employed in clinical trials to assess the effect of DPP-4 inhibitors like this compound on GLP-1 and GIP levels.

Study Design and Patient Population

Phase 1, 2, and 3 clinical trials for this compound have been conducted as randomized, double-blind, placebo-controlled studies.[1][3]

-

Inclusion Criteria: Typically include adults with a diagnosis of type 2 diabetes, often with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) despite diet and exercise, or on a stable dose of metformin.[1]

-

Exclusion Criteria: May include a history of type 1 diabetes, significant renal or hepatic impairment, and use of other glucose-lowering agents that could interfere with the study outcomes.

Dosing and Administration

This compound is administered orally, typically as a once-daily dose. Clinical trials have evaluated various doses, including 6 mg, 12 mg, and 24 mg.[2]

Incretin Hormone Level Measurement

A standard OGTT is a common procedure to stimulate the release of incretin hormones.

-

Preparation: Patients are required to fast overnight (at least 8-10 hours). They should have an unrestricted carbohydrate diet (≥150 g/day ) for the three days preceding the test.

-

Procedure: A baseline blood sample is collected. The patient then consumes a 75g glucose solution within 5 minutes. Blood samples are collected at specific intervals (e.g., 30, 60, 90, and 120 minutes) post-ingestion to measure glucose, insulin, GLP-1, and GIP levels.

Proper sample handling is critical for the accurate measurement of active GLP-1 and GIP due to their rapid degradation by DPP-4 in vitro.

-

Collection Tubes: Blood should be collected in chilled tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and a protease inhibitor like aprotinin. EDTA is the standard anticoagulant.

-

Processing: Samples should be immediately placed on ice and centrifuged at a low temperature (e.g., 4°C) within 30 minutes of collection.

-

Storage: Plasma should be separated and stored at -80°C until analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are widely used to quantify total and active GLP-1 and GIP concentrations in plasma. These assays utilize specific antibodies to capture and detect the hormones.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS): This method offers high specificity and sensitivity for the quantification of active and inactive forms of GLP-1 and GIP.

Visualizations: Signaling Pathways and Workflows

DPP-4 Inhibition and Incretin Signaling Pathway

Experimental Workflow for Incretin Measurement

Conclusion

This compound, through its potent and selective inhibition of DPP-4, leads to a significant and sustained increase in the active levels of the incretin hormone GLP-1. While direct quantitative data for GIP is pending, the established mechanism of action for this drug class strongly supports a parallel enhancement of active GIP concentrations. The resulting amplification of the incretin effect contributes to improved glycemic control in patients with type 2 diabetes. The methodologies outlined in this guide provide a framework for the accurate assessment of this compound's impact on GLP-1 and GIP, which is crucial for ongoing research and drug development in this therapeutic area.

References

- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma levels of DPP4 activity and sDPP4 are dissociated from inflammation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of dipeptidyl peptidase 4 inhibition on incretin effect, glucose tolerance, and gastrointestinal-mediated glucose disposal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking Studies of Fotagliptin with DPP-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of Fotagliptin, a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor. While specific, publicly available molecular docking studies detailing the precise binding energy and a complete list of interacting amino acid residues for this compound are limited, this document synthesizes the available information on its inhibitory activity, the chemical structure, and the well-established binding modes of other "gliptin" class inhibitors with the DPP-4 enzyme. This guide outlines a detailed, plausible binding hypothesis for this compound within the DPP-4 active site, supported by data from analogous inhibitors.

Introduction to this compound and DPP-4

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis.[1] It inactivates various peptide hormones, most notably the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By cleaving these incretins, DPP-4 attenuates their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3] Inhibition of DPP-4 is therefore a key therapeutic strategy for the management of type 2 diabetes mellitus.[2]

This compound is a potent and selective DPP-4 inhibitor.[1][4] Its chemical structure, [(R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile], contributes to its high inhibitory activity.[5][6] The primary therapeutic action of this compound is to prolong the activity of incretin hormones, leading to improved glycemic control.

Quantitative Data on DPP-4 Inhibition

For comparative purposes, the following table summarizes the binding affinities and IC50 values for other well-known DPP-4 inhibitors, which helps to contextualize the expected high binding affinity of this compound.

| Inhibitor | Binding Affinity (kcal/mol) | IC50 (nM) | Key Interacting Residues |

| This compound | Not Publicly Available | 2.27[1][4] | Predicted to interact with key residues in the S1, S2, and S2' subsites |

| Sitagliptin | -8.4[7] | 19[7] | Glu205, Glu206, Tyr662, Arg125[2][8] |

| Vildagliptin | -8.1[7] | 62[7] | Ser630, Tyr547, Tyr662, Tyr666, Asn710[2] |

| Saxagliptin | -8.3[7] | 50[7] | Glu205, Glu206, Tyr662, Arg125[2][8] |

| Linagliptin | -10.2[7] | 1[7] | Glu205, Glu206, Tyr662, Tyr547, Trp629[8][9] |

| Alogliptin | -9.4[7] | 24[7] | Glu205, Glu206, Tyr662, Phe357[3] |

Predicted Binding Mode of this compound with DPP-4

Based on the known crystal structures of DPP-4 in complex with other gliptins and the chemical structure of this compound, a plausible binding mode can be predicted. The active site of DPP-4 is often described in terms of subsites: S1, S2, S1', and S2'.[10][11]

-

S1 Subsite: This is a hydrophobic pocket that typically accommodates the proline or alanine mimic of the substrate. The cyanophenyl group of this compound is expected to occupy this pocket, forming hydrophobic interactions with residues such as Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711.[9]

-

S2 Subsite: This subsite is characterized by the presence of negatively charged residues. The aminopiperidine moiety of this compound is predicted to form key salt bridge and hydrogen bond interactions with Glu205 and Glu206.[2][11] The amino group is also likely to interact with Tyr662.[2]

-

S2' Subsite: The triazinone core of this compound is likely to be positioned towards the S2' subsite, potentially forming interactions with residues like Arg125.[8]

The overall binding is expected to be stabilized by a network of hydrogen bonds, salt bridges, and hydrophobic interactions, leading to the potent inhibition of the DPP-4 enzyme.

Experimental Protocols for Molecular Docking

A typical molecular docking study of this compound with DPP-4 would involve the following key steps:

Protein Preparation

-

Retrieval of DPP-4 Structure: The three-dimensional crystal structure of human DPP-4 would be obtained from the Protein Data Bank (PDB). A suitable structure would be one with a co-crystallized ligand, which helps in defining the active site (e.g., PDB IDs: 1X70, 2RGU, 3W2T).[4]

-

Protein Refinement: The retrieved protein structure would be prepared by removing water molecules and any existing ligands. Hydrogen atoms would be added, and any missing residues or atoms would be corrected using molecular modeling software. The protein would then be energy minimized to relieve any steric clashes.

Ligand Preparation

-

This compound Structure: The 2D structure of this compound would be sketched and converted to a 3D structure.[5][6]

-

Ligand Optimization: The 3D structure of this compound would be subjected to energy minimization to obtain a stable, low-energy conformation. Appropriate protonation states at physiological pH would be assigned.

Molecular Docking Simulation

-

Active Site Definition: The binding site of DPP-4 would be defined based on the location of the co-crystallized ligand in the template structure or by identifying the key catalytic residues (Ser630, Asp708, His740).[9] A grid box would be generated around this active site to encompass the binding pocket.

-

Docking Algorithm: A docking program such as AutoDock, GOLD, or Glide would be used to predict the binding conformation of this compound within the DPP-4 active site. These programs utilize algorithms to explore various possible orientations and conformations of the ligand and score them based on a scoring function that estimates the binding affinity.[3]

-

Pose Selection and Analysis: The resulting docking poses would be analyzed based on their predicted binding energies and the interactions formed with the key amino acid residues in the active site. The pose with the most favorable score and plausible interactions would be selected for further analysis.

Visualizations

DPP-4 Signaling Pathway

Caption: DPP-4 signaling pathway and the mechanism of action of this compound.

Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

Conclusion

This compound is a highly potent DPP-4 inhibitor with significant therapeutic potential for type 2 diabetes. While specific experimental molecular docking data for this compound is not yet widely published, this guide provides a robust, data-driven framework for understanding its interaction with the DPP-4 enzyme. Based on its chemical structure and the known binding modes of other gliptins, this compound is predicted to form strong interactions with key residues in the S1, S2, and S2' subsites of the DPP-4 active site. The detailed experimental protocol outlined here provides a clear methodology for researchers to conduct their own in silico investigations. Further computational and experimental studies are warranted to precisely elucidate the binding thermodynamics and kinetics of this compound with DPP-4, which will aid in the rational design of next-generation DPP-4 inhibitors.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

Early-Phase Clinical Trial Results for Fotagliptin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotagliptin is a novel, selective dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[1] This technical guide summarizes the key findings from early-phase clinical trials, focusing on the pharmacokinetics, pharmacodynamics, safety, and efficacy of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and selectively inhibiting the DPP-4 enzyme. This inhibition increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells. The overall effect is a reduction in both fasting and postprandial blood glucose levels.[1]

Pharmacokinetics

Early-phase studies have characterized the pharmacokinetic profile of this compound, demonstrating rapid absorption and a profile suitable for once-daily dosing.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population |

| Time to Maximum Concentration (Tmax) | ~1.5 - 2.0 hours[2] | Chinese patients with T2DM |

| Accumulation Ratio (AUC) - this compound | 1.19 ± 0.10 | Chinese patients with T2DM |

| Accumulation Ratio (AUC) - Metabolite M1 | 1.59 ± 0.27 | Chinese patients with T2DM |

| Accumulation Ratio (AUC) - Metabolite M2-1 | 1.39 ± 0.26 | Chinese patients with T2DM |

| Metabolism | Not primarily metabolized by cytochrome P450 enzymes.[2] Two major metabolites, M1 (inactive) and M2-1 (slight inhibition of DPP-4).[2] | Preclinical and Phase 1 data |

Pharmacodynamics

Pharmacodynamic assessments have focused on the extent and duration of DPP-4 inhibition and the subsequent effects on active GLP-1 levels.

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Result | Study Details |

| DPP-4 Inhibition | >80% inhibition for 23.5 hours on day 1 and 24.0 hours on day 14. | 24 mg once-daily dose in Chinese patients with T2DM. |

| Active GLP-1 Levels | Concentrations were higher on days 1 and 14 than at baseline. | Following this compound administration. |

| IC50 for DPP-4 Inhibition | 2.27 nM[2] | Preclinical pharmacological studies. |

Clinical Efficacy

Phase II and III trials have demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.

Table 3: Efficacy of this compound in a Phase 2 Monotherapy Trial (12 weeks)

| Treatment Group | Change in HbA1c from Baseline |

| This compound 6 mg | Significant improvement vs. placebo |

| This compound 12 mg | Biggest decrease in HbA1c |

| This compound 24 mg | Significant improvement vs. placebo |

| Placebo | - |

| Source: Phase 2 clinical study data.[2] |

Table 4: Efficacy of this compound in a Phase 3 Monotherapy Trial (24 weeks)

| Parameter | This compound (12 mg) | Alogliptin (25 mg) | Placebo |

| Mean Change in HbA1c from Baseline | -0.70%[3][4][5] | -0.72%[3][4][5] | -0.26%[3][4][5] |

| Patients Achieving HbA1c < 7.0% | 37.0%[2][3] | 35.5%[2][3] | 15.5%[2][3] |

| Patients Achieving HbA1c ≤ 6.5% | >20%[6] | Not Reported | Not Reported |

| Reduction in Fasting Blood Glucose (FBG) | Significant reduction[3][6] | Significant reduction[3][6] | - |

| Source: Phase 3 randomized, double-blind, placebo-controlled trial.[2][3][4][5] |

Table 5: Efficacy of this compound as Add-on Therapy to Metformin (24 weeks)

| Parameter | This compound + Metformin | Placebo + Metformin |

| LS Mean Change in HbA1c from Baseline | -0.81%[7][8][9] | -0.28%[7][8][9] |

| Patients Achieving HbA1c < 7.0% | 38.7%[7][8][9] | 16.9%[7][8][9] |

| Source: Phase 3 randomized, double-blind, placebo-controlled trial.[7][8][9] |

Safety and Tolerability

This compound has been generally well-tolerated in early-phase clinical trials, with a low incidence of adverse events.

Table 6: Safety Profile of this compound

| Adverse Event | Incidence | Study Details |

| Hypoglycemia (Monotherapy) | Low incidence (1.0% for both this compound and alogliptin groups over 52 weeks).[2][3] | Phase 3 monotherapy trial.[2][3] |

| Hypoglycemia (Add-on to Metformin) | No severe hypoglycemia reported.[7][9] | Phase 3 add-on to metformin trial.[7][9] |

| Serious Adverse Events | No drug-related serious adverse events observed.[2][3] | Phase 3 monotherapy trial.[2][3] |

| Pancreatitis | No cases of pancreatitis occurred. Slight, transient increases in amylase and lipase were observed.[2][6] | Phase 3 monotherapy trial.[2][6] |

| Weight Change | No significant weight gain.[3][6] | Phase 3 monotherapy trial.[3][6] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial results. Below are summaries of key methodologies employed in the early-phase trials of this compound.

Study Design and Patient Population

-

Phase 1: A randomized, double-blind, placebo-controlled study in Chinese patients with T2DM (n=14) to assess safety, pharmacokinetics, and pharmacodynamics of a 24 mg once-daily oral dose for 14 days.

-

Phase 2: A 12-week, randomized, placebo-controlled monotherapy study evaluating doses of 6 mg, 12 mg, and 24 mg of this compound once daily.[2]

-

Phase 3 (Monotherapy): A 52-week, multicenter, randomized, double-blind, placebo- and active-controlled trial. After a 4-week run-in period, patients were randomized (2:1:1) to receive this compound 12 mg, alogliptin 25 mg, or placebo once daily for 24 weeks, followed by a 28-week open-label extension.[2][3][4][5]

-

Inclusion Criteria: Adults with T2DM inadequately controlled by diet and exercise, with HbA1c between 7.0% and 10.5%.

-

Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, or severe diabetes complications.

-

Analytical Methodologies

-

Pharmacokinetic Analysis: The concentrations of this compound and its metabolites in human plasma and urine were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. This technique offers high sensitivity and specificity for quantifying drug levels.

-

HbA1c Measurement: Glycated hemoglobin (HbA1c) levels were measured using standardized laboratory methods, such as high-performance liquid chromatography (HPLC), to ensure consistency and accuracy across study sites.

-

DPP-4 Activity Assay: DPP-4 enzyme activity in plasma was assessed using a fluorometric assay. This method typically involves the cleavage of a synthetic substrate by DPP-4, leading to the release of a fluorescent molecule that can be quantified.

-

Active GLP-1 Measurement: The concentration of active GLP-1 in plasma was measured using a sandwich enzyme-linked immunosorbent assay (ELISA). To prevent the degradation of active GLP-1 by DPP-4 after sample collection, blood was collected in tubes containing a DPP-4 inhibitor.

Conclusion

The early-phase clinical trial data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile, supporting a once-daily dosing regimen. The trials have shown that this compound provides effective glycemic control, both as a monotherapy and as an add-on to metformin, with a low risk of hypoglycemia and other adverse events. These promising results warrant further investigation in larger, long-term clinical trials to fully establish the safety and efficacy of this compound in the management of type 2 diabetes mellitus.

References

- 1. Development and validation of a UPLC-MS/MS method for simultaneous determination of this compound and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon Like Peptide-1 (Active) ELISA | EGLP-35K [merckmillipore.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Hemoglobin A1C - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. ibl-international.com [ibl-international.com]

Methodological & Application

Fotagliptin in Preclinical Research: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus (T2DM).[1] Preclinical pharmacological studies have demonstrated that this compound effectively inhibits the DPP-4 enzyme with an IC50 of 2.27 nM.[1] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their glucose-lowering effects. While extensive clinical trial data is available for this compound in human subjects, detailed preclinical data on its dosage and administration in animal models is not widely published.

These application notes and protocols are designed to provide a comprehensive guide for researchers utilizing this compound in animal models of T2DM. The information is curated from general knowledge of DPP-4 inhibitor studies in animals and established protocols for diabetes research, providing a framework for designing and executing preclinical studies with this compound.

Mechanism of Action: DPP-4 Inhibition

This compound, like other gliptins, exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid inactivation of incretin hormones. By blocking this enzyme, this compound increases the circulating levels of active GLP-1 and GIP, leading to:

-

Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to elevated blood glucose levels.

-

Suppression of glucagon secretion: Reduced glucagon release from pancreatic α-cells, which in turn decreases hepatic glucose production.

-

Delayed gastric emptying: Slower absorption of glucose from the gut.

The signaling pathway for DPP-4 inhibition is illustrated below.

Quantitative Data on DPP-4 Inhibitors in Animal Models

While specific dosage data for this compound in animal models is limited in publicly available literature, data from other DPP-4 inhibitors can provide a starting point for dose-ranging studies. It is crucial to perform dose-response studies for this compound to determine the optimal dose for the desired efficacy and safety profile in the chosen animal model.

Table 1: Examples of DPP-4 Inhibitor Dosages in Rodent Models

| DPP-4 Inhibitor | Animal Model | Dose Range | Route of Administration | Reference |

| Sitagliptin | ob/ob mice | 10 mg/kg | Oral (p.o.) | --INVALID-LINK-- |

| Vildagliptin | Zucker rats | 3-30 mg/kg | Oral (p.o.) | --INVALID-LINK-- |

| Saxagliptin | db/db mice | 1-10 mg/kg | Oral (p.o.) | --INVALID-LINK-- |

| Alogliptin | db/db mice | 3-30 mg/kg | Oral (p.o.) | --INVALID-LINK-- |

Table 2: Examples of DPP-4 Inhibitor Dosages in Non-Rodent Models

| DPP-4 Inhibitor | Animal Model | Dose Range | Route of Administration |

| Sitagliptin | Non-human primates | 5, 20, 100 mg/kg | Oral (p.o.) |

| Vildagliptin | Beagle dogs | 10-100 mg/kg | Oral (p.o.) |

| Saxagliptin | Cynomolgus monkeys | 2.5-50 mg/kg | Oral (p.o.) |

Experimental Protocols

Induction of Type 2 Diabetes in Rodent Models

A common method for inducing a T2DM-like state in rodents is through a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).

Materials:

-

Male Sprague-Dawley rats or C57BL/6J mice (8 weeks old)

-

High-fat diet (e.g., 45-60% kcal from fat)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Glucometer and test strips

Protocol:

-

Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.

-

High-Fat Diet: Switch animals to a high-fat diet for a period of 4-8 weeks to induce insulin resistance.

-

Induction with STZ:

-

Fast the animals overnight (12-16 hours).

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Administer a single intraperitoneal (i.p.) injection of STZ (dose to be optimized, typically 30-40 mg/kg for rats and 80-100 mg/kg for mice).

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels 72 hours after STZ injection from the tail vein.

-

Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.

-

Administration of this compound

Vehicle Preparation:

This compound is typically formulated for oral administration. A common vehicle for preclinical studies is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water. The drug should be pulverized and suspended evenly in the vehicle before each administration.

Routes of Administration:

-

Oral Gavage (p.o.): This is the most common and clinically relevant route for DPP-4 inhibitors.

-

Procedure: Use a proper-sized gavage needle based on the animal's weight. Gently restrain the animal and insert the needle into the esophagus, delivering the drug suspension directly into the stomach.

-

-

Intraperitoneal (i.p.) Injection: While not the clinical route, i.p. administration can be used for initial screening or mechanistic studies to bypass first-pass metabolism.

-

Procedure: Restrain the animal and inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Dosage and Frequency:

Efficacy Evaluation

Oral Glucose Tolerance Test (OGTT):

The OGTT is a standard method to assess the effect of an anti-diabetic agent on glucose disposal.

Protocol:

-

Fast the animals overnight (12-16 hours).

-

Administer this compound or vehicle orally.

-

After a specific time (e.g., 60 minutes, corresponding to the approximate Tmax in humans), administer a glucose solution (typically 2 g/kg) via oral gavage.[1]

-

Collect blood samples from the tail vein at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Measure blood glucose levels at each time point.

-

Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.

Long-term Glycemic Control:

For chronic studies, monitor the following parameters:

-

Fasting Blood Glucose: Measured weekly or bi-weekly.

-

Glycated Hemoglobin (HbA1c): Measured at the beginning and end of the study to assess long-term glycemic control.

-

Body Weight and Food/Water Intake: Monitored regularly to assess for any treatment-related effects.

Conclusion

This compound is a promising DPP-4 inhibitor for the treatment of T2DM. While specific preclinical data on its use in animal models is not extensively published, the information provided here, based on the known mechanism of action of DPP-4 inhibitors and established experimental protocols, offers a solid foundation for researchers to design and conduct their own studies. It is imperative to perform dose-finding studies to establish the optimal dosage and administration regimen for this compound in any given animal model to ensure the generation of robust and reliable data.

References

- 1. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Determination of Fotagliptin in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of fotagliptin in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and clinical trial monitoring of this novel dipeptidyl peptidase IV (DPP-4) inhibitor. The method utilizes a simple and automated sample preparation procedure, followed by rapid chromatographic separation and highly selective mass spectrometric detection, ensuring high throughput and reliable results. This document provides comprehensive experimental protocols, method validation data, and visual workflows to facilitate the implementation of this method in a laboratory setting.

Introduction

This compound is a new oral antihyperglycemic agent that acts by inhibiting the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis.[1] To support the clinical development and pharmacokinetic evaluation of this compound, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note describes a UPLC-MS/MS method that has been developed and validated for the specific and sensitive measurement of this compound in human plasma.[1] The method also allows for the simultaneous determination of its two major metabolites.[1]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >99%)

-

This compound-d4 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (drug-free, with heparin anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the appropriate amount of this compound and this compound-d4 (IS) in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store the stock solutions at 2-8°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the this compound stock solution with a 50% methanol/water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Prepare a working solution of the IS (this compound-d4) by diluting the stock solution with a 50% methanol/water mixture to a final concentration of 500 ng/mL.

-

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

-

To 50 µL of plasma sample in a 1.5 mL centrifuge tube, add 200 µL of the IS working solution (500 ng/mL in acetonitrile).

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC Mass Spectrometer: API 5500 Triple Quadrupole Mass Spectrometer Software: Analyst Software v1.4.2

Chromatographic Conditions:

| Parameter | Value |

| Column | Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 5 mM ammonium acetate in 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 95% A (0-0.5 min), 95-5% A (0.5-1.5 min), 5% A (1.5-2.0 min), 5-95% A (2.0-2.1 min), 95% A (2.1-3.0 min) |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 35 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5000 V |

| Temperature | 600°C |

| Nebulizer Gas (GS1) | 40 psi |

| Turbo Gas (GS2) | 60 psi |

MRM Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |

| This compound | 343.3 | 217.1 |

| This compound-d4 (IS) | 347.4 | 221.0 |

Method Validation

The UPLC-MS/MS method was fully validated according to international guidelines.[1] The validation parameters included selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.2 to 200 ng/mL for this compound in human plasma. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.2 - 200 | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.2 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low | 0.4 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Medium | 20 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| High | 160 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels (low, medium, and high).

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |

| This compound | Low | Consistent and reproducible | Minimal |

| Medium | Consistent and reproducible | Minimal | |

| High | Consistent and reproducible | Minimal | |

| This compound-d4 (IS) | - | Consistent and reproducible | Minimal |

Stability

The stability of this compound in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.

| Stability Condition | Duration | Result |

| Bench-top (Room Temperature) | Up to 4 hours | Stable |

| Freeze-thaw Cycles | 3 cycles | Stable |

| Long-term Storage (-80°C) | Up to 90 days | Stable |

| Post-preparative (Autosampler) | Up to 24 hours | Stable |

Experimental Workflow and Signaling Pathways

Caption: UPLC-MS/MS workflow for this compound analysis in plasma.

Conclusion

The UPLC-MS/MS method described in this application note is selective, sensitive, and robust for the determination of this compound in human plasma.[1] The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a clinical research setting. This validated method can be reliably applied to pharmacokinetic studies of this compound.

References

Application Notes and Protocols for In Vivo Experimental Use of Fotagliptin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of Fotagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). The information compiled here is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy, safety, and mechanism of action of this compound.

Introduction

This compound is an oral antihyperglycemic agent that functions by inhibiting the DPP-4 enzyme.[1] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] The resulting increase in active GLP-1 and GIP levels enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[3][4] Preclinical pharmacological studies have demonstrated that this compound potently inhibits DPP-4 with an IC50 of 2.27 nM.[5]

Mechanism of Action: DPP-4 Inhibition and Incretin Signaling

This compound's therapeutic effect is mediated through the potentiation of the incretin pathway. The following diagram illustrates the signaling cascade affected by this compound.

Caption: this compound inhibits DPP-4, increasing active GLP-1 and GIP, which enhances insulin and suppresses glucagon secretion.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| DPP-4 Inhibition (IC50) | 2.27 nM | [5] |

| Time to Maximum Concentration (Tmax) | ~1.5 - 2 hours | [5][6] |

| DPP-4 Inhibition >80% (in vivo) | 24.0 hours (at Day 14) | [6] |

| Accumulation Ratio (AUC, 14 days) | 1.19 ± 0.10 | [6] |

Table 2: Efficacy of this compound in Clinical Trials (24 Weeks)

| Parameter | This compound Group | Placebo Group | Reference |

| Change in HbA1c (%) | -0.70 to -0.81 | -0.26 to -0.28 | [7] |

| Patients Achieving HbA1c < 7.0% | 37.0% - 38.7% | 15.5% - 16.9% | [7] |

| Change in Fasting Blood Glucose | Significant Reduction | Less Reduction | [8] |

Table 3: Safety Profile of this compound in Clinical Trials (52 Weeks)

| Adverse Event | This compound Group | Alogliptin Group | Placebo Group | Reference |

| Hypoglycemia Incidence | 1.0% | 1.0% | N/A | [7] |

| Overall Adverse Events | 3.1% | 3.6% | 6.2% | [9] |

Experimental Protocols

The following are detailed, representative protocols for in vivo experiments with this compound, based on common practices for evaluating DPP-4 inhibitors in preclinical models of type 2 diabetes.

Protocol 1: Evaluation of Glycemic Control in a High-Fat Diet/Streptozotocin (HFD/STZ) Mouse Model

This model induces insulin resistance through a high-fat diet, followed by partial beta-cell ablation with a low dose of streptozotocin, mimicking key features of T2DM.[10][11]

Objective: To assess the long-term efficacy of this compound on glycemic control and beta-cell function.

Materials:

-

Male C57BL/6J mice

-

High-Fat Diet (e.g., 60% kcal from fat)

-

Streptozotocin (STZ), freshly prepared in citrate buffer (pH 4.5)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Glucometer and test strips

-

ELISA kits for insulin, GLP-1, and glucagon

-

Equipment for oral gavage

Experimental Workflow:

Caption: Workflow for evaluating this compound in a HFD/STZ-induced diabetic mouse model.

Methodology:

-

Model Induction:

-

Acclimate male C57BL/6J mice for one week.

-

Feed mice a high-fat diet for 4 weeks to induce insulin resistance.

-

After 4 weeks, administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 40 mg/kg body weight).

-

One week after STZ injection, confirm diabetes by measuring fasting blood glucose (FBG). Mice with FBG > 250 mg/dL are included in the study.

-

-

Treatment:

-

Randomly assign diabetic mice to treatment groups (n=8-10 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose, oral gavage)

-

This compound (e.g., 10 mg/kg, oral gavage)

-

-

Administer treatment daily for 10 weeks.

-

Monitor body weight, food, and water intake weekly.

-

Measure FBG weekly.

-

-

Endpoint Analysis:

-

Oral Glucose Tolerance Test (OGTT): At week 9, fast mice for 6 hours, then administer an oral glucose load (2 g/kg).[1] Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-gavage.

-

Terminal Procedures: At week 10, after fasting, collect blood via cardiac puncture for HbA1c, insulin, and active GLP-1 analysis. Euthanize mice and harvest the pancreas for histology and insulin content measurement.

-

Pancreatic Islet Analysis: Fix a portion of the pancreas in formalin for immunohistochemical staining of insulin and glucagon to assess beta-cell mass and islet morphology.[11] Homogenize the remaining pancreas to measure total insulin content.

-

Protocol 2: Pharmacodynamic Assessment of DPP-4 Inhibition and GLP-1 Levels

Objective: To determine the in vivo DPP-4 inhibitory activity of this compound and its effect on active GLP-1 levels.

Materials:

-

Normal C57BL/6J mice

-

This compound

-

Vehicle

-

DPP-4 activity assay kit

-

Active GLP-1 ELISA kit

-

Blood collection tubes with DPP-4 inhibitor cocktail

Methodology:

-

Dosing and Sample Collection:

-

Fast mice for 6 hours.

-

Administer a single oral dose of this compound (e.g., 3, 10, 30 mg/kg) or vehicle.

-

At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples into tubes containing a DPP-4 inhibitor (e.g., sitagliptin, valine pyrrolidide) to prevent ex vivo degradation of GLP-1.[1][9]

-

-

DPP-4 Activity Assay:

-

Separate plasma and measure DPP-4 activity using a commercially available fluorometric or colorimetric assay kit according to the manufacturer's instructions.

-

Calculate the percentage of DPP-4 inhibition relative to the vehicle-treated group.

-

-

Active GLP-1 Measurement:

-

To assess the impact on meal-stimulated GLP-1, administer this compound or vehicle 30 minutes prior to an oral glucose challenge (2 g/kg).[1]

-

Collect blood at 0, 5, 10, and 20 minutes after the glucose load.

-

Measure active GLP-1 concentrations in the plasma using a specific ELISA kit.

-

Conclusion

This compound is a potent DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile that translates to effective glycemic control and a good safety profile.[7][12] The provided protocols offer a framework for the in vivo evaluation of this compound in preclinical models of type 2 diabetes, enabling further investigation into its therapeutic potential and underlying mechanisms of action. Researchers should adapt these protocols based on their specific experimental objectives and available resources.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound Benzoate for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2minutemedicine.com [2minutemedicine.com]

- 9. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating Fotagliptin Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2][3] Its therapeutic effect is mediated by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[2] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are essential tools for researchers in academic and industrial settings engaged in the discovery and development of novel DPP-4 inhibitors.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by inhibiting the enzyme DPP-4, which is responsible for the rapid inactivation of incretin hormones.[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[2] Elevated GLP-1 levels stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner. This dual action results in lower blood glucose levels, particularly after meals.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in key cell-based assays. This data is essential for comparing the potency of this compound with other DPP-4 inhibitors.

| Assay Type | Cell Line | Parameter | This compound Value | Reference Compound (Sitagliptin) Value |

| DPP-4 Inhibition | Recombinant Human DPP-4 | IC₅₀ | 2.27 nM[1] | ~19 nM |

| GLP-1 Secretion | NCI-H716 | EC₅₀ | Data not available in public domain | Data not available in public domain |

| Glucose-Stimulated Insulin Secretion | RIN-m5F | EC₅₀ | Data not available in public domain | Data not available in public domain |

| Cell Viability | HepG2 | CC₅₀ | >100 µM (Hypothetical) | >100 µM (Hypothetical) |

Note: IC₅₀ (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. CC₅₀ (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells in a given period.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

DPP-4 Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit DPP-4 enzymatic activity. A fluorogenic substrate, Gly-Pro-AMC, is used, which upon cleavage by DPP-4, releases the fluorescent aminomethylcoumarin (AMC) molecule.

Materials:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC fluorogenic substrate

-

This compound

-

Sitagliptin (or other reference DPP-4 inhibitor)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA)

-

96-well black microplates

-

Fluorometric plate reader

Protocol:

-

Compound Preparation: Prepare a series of dilutions of this compound and the reference inhibitor in assay buffer.

-

Enzyme Preparation: Dilute the recombinant human DPP-4 enzyme to the desired concentration in cold assay buffer.

-

Assay Reaction:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted this compound or reference inhibitor to the respective wells.

-

Add 20 µL of the diluted DPP-4 enzyme solution to all wells except the blank controls.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence versus time).

-

Determine the percent inhibition for each concentration of this compound compared to the vehicle control.